molecular formula C5H6N2OS B6203107 4-ethyl-1,2,3-thiadiazole-5-carbaldehyde CAS No. 1484343-20-5

4-ethyl-1,2,3-thiadiazole-5-carbaldehyde

Cat. No. B6203107
CAS RN: 1484343-20-5
M. Wt: 142.2
InChI Key:
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Description

“4-ethyl-1,2,3-thiadiazole-5-carbaldehyde” is a derivative of the thiadiazole family . Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair . The compound “4-ethyl-1,2,3-thiadiazole-5-carbaldehyde” has a molecular formula of C5H6N2OS .


Synthesis Analysis

The synthesis of thiadiazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The reactions were monitored by thin layer chromatography (TLC) on precoated silica gel .


Molecular Structure Analysis

Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair . Four possible structures exist depending on the relative positions of the heteroatoms .


Chemical Reactions Analysis

The 1,2,3-thiadiazole hybrid structures showed myriad biomedical activities such as antifungal, antiviral, insecticidal, antiamoebic, anticancer and plant activators, etc . The reactions were monitored by thin layer chromatography (TLC) on precoated silica gel .


Physical And Chemical Properties Analysis

The compound “4-ethyl-1,2,3-thiadiazole-5-carbaldehyde” has a molecular weight of 142.18 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Safety and Hazards

While specific safety and hazard information for “4-ethyl-1,2,3-thiadiazole-5-carbaldehyde” was not found, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Future Directions

Thiadiazole derivatives have been found to possess a wide range of pharmacological activities, making them an interesting group in medicinal chemistry . The discussion in this review article will attract the attention of synthetic and medicinal researchers to explore 1,2,3-thiadiazole structural motifs for future therapeutic agents .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-ethyl-1,2,3-thiadiazole-5-carbaldehyde involves the reaction of ethyl hydrazinecarbodithioate with paraformaldehyde followed by oxidation with potassium permanganate.", "Starting Materials": [ "Ethyl hydrazinecarbodithioate", "Paraformaldehyde", "Potassium permanganate" ], "Reaction": [ "Step 1: Ethyl hydrazinecarbodithioate is reacted with paraformaldehyde in the presence of a base such as sodium hydroxide to form 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide.", "Step 2: The resulting hydrazide is then oxidized with potassium permanganate to form 4-ethyl-1,2,3-thiadiazole-5-carbaldehyde." ] }

CAS RN

1484343-20-5

Product Name

4-ethyl-1,2,3-thiadiazole-5-carbaldehyde

Molecular Formula

C5H6N2OS

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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